molecular formula C12H8Cl3NO B3273485 4,5-Dichloro-2-(4-chlorophenoxy)aniline CAS No. 58802-24-7

4,5-Dichloro-2-(4-chlorophenoxy)aniline

Cat. No.: B3273485
CAS No.: 58802-24-7
M. Wt: 288.6 g/mol
InChI Key: ARBXKBQHSMLRKP-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(4-chlorophenoxy)aniline is a chemical compound with the molecular formula C12H8Cl3NO. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of chlorine atoms and a phenoxy group attached to an aniline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(4-chlorophenoxy)aniline typically involves the reaction of 4-chlorophenol with 4,5-dichloro-2-nitroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(4-chlorophenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound. These products have diverse applications in different fields .

Scientific Research Applications

4,5-Dichloro-2-(4-chlorophenoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(4-chlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

4,5-Dichloro-2-(4-chlorophenoxy)aniline is unique due to the presence of both chlorine atoms and a phenoxy group on the aniline ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4,5-dichloro-2-(4-chlorophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBXKBQHSMLRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2N)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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